(R)-cyclopropyl(4-fluoro-2-methylphenyl)methanamine
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Overview
Description
®-cyclopropyl(4-fluoro-2-methylphenyl)methanamine is a chiral amine compound characterized by the presence of a cyclopropyl group, a fluorinated aromatic ring, and a methanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-cyclopropyl(4-fluoro-2-methylphenyl)methanamine typically involves the following steps:
Formation of the Fluorinated Aromatic Intermediate: The starting material, 4-fluoro-2-methylphenol, is subjected to a series of reactions to introduce the cyclopropyl group.
Amination: The resulting intermediate is then converted to the corresponding amine through a reductive amination process.
Industrial Production Methods
Industrial production of ®-cyclopropyl(4-fluoro-2-methylphenyl)methanamine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
®-cyclopropyl(4-fluoro-2-methylphenyl)methanamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
®-cyclopropyl(4-fluoro-2-methylphenyl)methanamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including agrochemicals and dyes.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its unique structural features.
Mechanism of Action
The mechanism of action of ®-cyclopropyl(4-fluoro-2-methylphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s cyclopropyl group and fluorinated aromatic ring contribute to its binding affinity and selectivity. The methanamine moiety allows for hydrogen bonding and electrostatic interactions with the target sites.
Comparison with Similar Compounds
Similar Compounds
- ®-cyclopropyl(4-chloro-2-methylphenyl)methanamine
- ®-cyclopropyl(4-bromo-2-methylphenyl)methanamine
- ®-cyclopropyl(4-iodo-2-methylphenyl)methanamine
Uniqueness
®-cyclopropyl(4-fluoro-2-methylphenyl)methanamine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its metabolic stability compared to its chloro, bromo, and iodo analogs.
Properties
Molecular Formula |
C11H14FN |
---|---|
Molecular Weight |
179.23 g/mol |
IUPAC Name |
(R)-cyclopropyl-(4-fluoro-2-methylphenyl)methanamine |
InChI |
InChI=1S/C11H14FN/c1-7-6-9(12)4-5-10(7)11(13)8-2-3-8/h4-6,8,11H,2-3,13H2,1H3/t11-/m1/s1 |
InChI Key |
LQMWRIYSAFGHPY-LLVKDONJSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)F)[C@@H](C2CC2)N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C(C2CC2)N |
Origin of Product |
United States |
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